4-(Azepan-1-yl)-3,5-dichloroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Azepan-1-yl)-3,5-dichloroaniline is an organic compound characterized by the presence of an azepane ring attached to a dichloroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azepan-1-yl)-3,5-dichloroaniline typically involves the reaction of 3,5-dichloroaniline with azepane under specific conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include steps for purification and quality control to ensure the consistency and purity of the final product. Techniques such as recrystallization and chromatography may be employed to achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions
4-(Azepan-1-yl)-3,5-dichloroaniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted aniline derivatives .
Scientific Research Applications
4-(Azepan-1-yl)-3,5-dichloroaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Azepan-1-yl)-3,5-dichloroaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(Azepan-1-yl)-4-chlorophthalazine
- 4-(Azepan-1-yl)benzaldehyde
- 4-(Azepan-1-yl)aniline dihydrochloride
Uniqueness
4-(Azepan-1-yl)-3,5-dichloroaniline is unique due to its specific combination of an azepane ring and dichloroaniline moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C12H16Cl2N2 |
---|---|
Molecular Weight |
259.17 g/mol |
IUPAC Name |
4-(azepan-1-yl)-3,5-dichloroaniline |
InChI |
InChI=1S/C12H16Cl2N2/c13-10-7-9(15)8-11(14)12(10)16-5-3-1-2-4-6-16/h7-8H,1-6,15H2 |
InChI Key |
FFPUAZUFFIGOJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2Cl)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.